Urauchimycin B

Description

Properties

CAS No. |

148163-08-0 |

|---|---|

Molecular Formula |

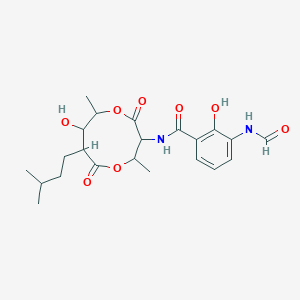

C22H30N2O8 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

3-formamido-2-hydroxy-N-[7-hydroxy-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-3-yl]benzamide |

InChI |

InChI=1S/C22H30N2O8/c1-11(2)8-9-15-18(26)13(4)32-22(30)17(12(3)31-21(15)29)24-20(28)14-6-5-7-16(19(14)27)23-10-25/h5-7,10-13,15,17-18,26-27H,8-9H2,1-4H3,(H,23,25)(H,24,28) |

InChI Key |

KJGZFCSJCWHCFC-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)O |

Canonical SMILES |

CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)O |

Synonyms |

urauchimycin B |

Origin of Product |

United States |

Origin and Isolation Methodologies of Urauchimycin B

Microbial Sources and Environmental Niches of Producing Strains

The identification of Urauchimycin B and its congeners is linked to actinomycetes found in very specific environments, often in symbiotic relationships with other organisms.

Urauchimycins A and B were first identified and isolated from the fermentation broth of Streptomyces sp. strain Ni-80. mdpi.comnih.gov This actinomycete was cultured from an unidentified sponge collected in Urauchicove, Iriomote, Japan. mdpi.com These compounds were distinguished as the first antimycin antibiotics to feature a branched side chain with an odd number of carbon atoms. mdpi.com The isolation of these novel compounds from a sponge-associated actinomycete highlights the marine environment as a promising source for new bioactive molecules. mdpi.comoup.commdpi.com

This compound, along with Urauchimycin A, has also been isolated from Streptomyces sp. TD025. This bacterium is an actinobacterial symbiont found on the integument of Trachymyrmex fungus-growing ants. nih.govscielo.brnih.gov The association between attine ants and actinobacteria is a well-documented symbiosis where the bacteria produce antimicrobial compounds that protect the ants' fungal gardens from pathogens. nih.gov The isolation of urauchimycins from this terrestrial invertebrate-associated microbe demonstrates that the production of these compounds is not limited to marine environments. nih.govscielo.br The strain TD025 was selected for chemical investigation due to its potent and broad-spectrum antifungal activity against various Candida species. nih.govbvsalud.org

The family of urauchimycins extends beyond the A and B variants. Guided by chemical screening, two new congeners, Urauchimycin C and Urauchimycin D, were discovered. researchgate.net Urauchimycin D was isolated from a terrestrial strain, Streptomyces sp. AdM21. researchgate.net In contrast, Urauchimycin C was obtained from the marine-derived Streptomyces sp. isolate B1751, which was isolated from marine sediment. researchgate.netijcmas.com Furthermore, other related compounds have been isolated from Streptomyces somaliensis SCSIO ZH66, a strain derived from deep-sea sediment, indicating the widespread distribution of the genetic pathways for urauchimycin-type compounds in both terrestrial and marine sediment environments. sci-hub.sewikipedia.org

Table 1: Microbial Sources of this compound and Congeners

| Compound | Producing Strain | Source Environment |

|---|---|---|

| Urauchimycin A & B | Streptomyces sp. Ni-80 | Marine Sponge mdpi.comnih.gov |

| Urauchimycin A & B | Streptomyces sp. TD025 | Trachymyrmex Ants nih.govscielo.br |

| Urauchimycin C | Streptomyces sp. B1751 | Marine Sediment researchgate.netijcmas.com |

| Urauchimycin D | Streptomyces sp. AdM21 | Terrestrial Soil researchgate.netijcmas.com |

| Related Antifungals | Streptomyces somaliensis SCSIO ZH66 | Deep-Sea Sediment sci-hub.se |

Fermentation and Cultivation Protocols for this compound Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strains. While specific protocols may vary slightly between research groups, the general approach involves cultivating the bacteria in a nutrient-rich liquid medium under controlled conditions to promote the synthesis of secondary metabolites.

For the production from Streptomyces sp. TD025, the strain was cultured in a modified MPE medium. nih.gov The process involved an initial seed culture grown for five days, which was then used to inoculate larger fermentation flasks. nih.gov These production cultures were incubated on a rotary shaker to ensure adequate aeration. frontiersin.org Similarly, for other Streptomyces strains, a common approach is to use a seed culture to inoculate a larger volume of fermentation medium, followed by incubation for several days. core.ac.ukpeerj.com The composition of the fermentation medium is a critical factor, often containing sources of carbon (like soluble starch or glucose), nitrogen (like yeast extract or peptone), and essential minerals. frontiersin.orgcore.ac.uk

**Table 2: Example Fermentation Parameters for *Streptomyces***

| Parameter | Condition | Reference |

|---|---|---|

| Strain | Streptomyces sp. TD025 | nih.gov |

| Medium | Modified MPE Medium | nih.gov |

| Inoculation | 10 mL of 5-day old seed culture into 100 mL medium | nih.gov |

| Incubation Time | 5-7 days | nih.govfrontiersin.org |

| Temperature | 28°C | frontiersin.org |

| Agitation | 200-220 rpm | frontiersin.org |

Extraction and Chromatographic Separation Techniques for this compound Purification

Following fermentation, the isolation and purification of this compound from the culture broth is a multi-step process involving solvent extraction and chromatography.

The first step typically involves separating the mycelial biomass from the liquid broth via centrifugation. nih.gov The bioactive compounds, including this compound, are then extracted from both the supernatant and the mycelial cake, often using an organic solvent such as ethyl acetate (B1210297) (EtOAc). nih.govfrontiersin.org The organic solvent is subsequently evaporated under vacuum to yield a crude extract. nih.gov

This crude extract, a complex mixture of various metabolites, is then subjected to one or more chromatographic techniques for purification. Bioactivity-guided fractionation is frequently employed, where the extracts are separated into fractions, and each fraction is tested for its biological activity to identify those containing the target compound. frontiersin.org Common chromatographic methods used for the purification of urauchimycins include:

Column Chromatography: The crude extract is often first passed through a silica (B1680970) gel column, eluting with a gradient of solvents like n-hexane and ethyl acetate to achieve initial separation. nih.gov

Preparative Thin Layer Chromatography (TLC): Active fractions from column chromatography can be further purified using preparative TLC. nih.gov

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., with a C18 column), which separates compounds based on their hydrophobicity. frontiersin.orgfrontiersin.org A gradient of water and an organic solvent like acetonitrile (B52724) (MeCN), often with a modifier like trifluoroacetic acid (TFA), is used for elution. frontiersin.orgfrontiersin.org

The purity and identity of the isolated this compound are confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net

Biosynthetic Pathways and Genetic Determinants of Urauchimycin B

Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Assembly Line Mechanisms in Antimycin Biosynthesis

The biosynthesis of antimycins, including Urauchimycin B, is a prime example of a hybrid NRPS/PKS assembly line. beilstein-journals.org This intricate molecular machinery is responsible for the stepwise construction of the core structure of these compounds. researchgate.net The entire process is genetically programmed within the ant gene family, which directs the synthesis through a series of enzymatic reactions. wikipedia.org

Genetic Organization of the ant Gene Family

The ant gene cluster is the blueprint for antimycin biosynthesis. wikipedia.org These clusters are categorized into three main forms: long-form (L-form) with 17 genes, short-form (S-form) with 15 genes, and intermediate-form (I-form) with 16 genes. d-nb.info The primary difference between these forms lies in the presence or absence of antP (a kynureninase) and antQ (a phosphopantetheinyl transferase). d-nb.infonih.gov The L-form is considered the ancestral cluster, with the S-form likely arising from the loss of antP and antQ. nih.gov The I-form represents a potential evolutionary midpoint, lacking one of the two genes. d-nb.infonih.gov

The core set of genes essential for the biosynthesis of the antimycin dilactone core includes antBCDEFGHIJKLMNO. beilstein-journals.orgnih.gov These genes encode the enzymes responsible for producing the starter unit, the NRPS/PKS machinery, and the final tailoring modifications. nih.gov For instance, the antFGHIJKLN genes are responsible for the synthesis of the 3-aminosalicylate starter unit, while antCD encode the hybrid NRPS/PKS enzymes. nih.gov

Enzymatic Steps and Intermediate Shuttling (e.g., AntN, AntP, AntF, AntG, AntHIJKL, AntC)

The biosynthesis of the this compound backbone is a highly coordinated process involving numerous enzymes that shuttle intermediates along the assembly line. wikipedia.org

The key enzymatic steps and the proteins involved are detailed below:

| Enzyme(s) | Function |

| AntN | A tryptophan-2,3-dioxygenase that initiates the pathway by opening the indole (B1671886) ring of tryptophan to form N-formyl-L-kynurenine. wikipedia.orgresearchgate.net |

| AntP | A pathway-specific kynureninase (present in L-form clusters) that converts N-formyl-L-kynurenine to anthranilate. wikipedia.orgresearchgate.net S-form clusters are thought to utilize a kynureninase from primary metabolism. researchgate.net |

| AntF | An acyl-CoA ligase that activates anthranilate. wikipedia.orgresearchgate.net |

| AntG | A peptidyl carrier protein (PCP) that binds the activated anthranilate for further processing. wikipedia.orgresearchgate.netacs.org |

| AntHIJKL | A multi-component oxygenase that converts anthranilate to 3-aminosalicylate. wikipedia.orgresearchgate.net This complex is believed to facilitate a unique 1,2-shift of a carboxylate group via an epoxide intermediate. nih.govacs.org |

| AntC | A two-module NRPS that serves as the central scaffold for chain elongation. wikipedia.orgresearchgate.net It sequentially incorporates L-threonine and pyruvate (B1213749). acs.org |

The process begins with the formation of the 3-aminosalicylate starter unit, which is then loaded onto the first module of the NRPS enzyme, AntC. nih.govresearchgate.net AntC then catalyzes the condensation of this starter unit with L-threonine and subsequently with pyruvate to extend the growing chain. researchgate.netacs.org

Precursor Incorporation and Metabolic Engineering Approaches

The production of this compound is intrinsically linked to the availability of specific precursor molecules and is regulated by a network of genes.

Influence of Regulatory Genes (e.g., wblAso) on Urauchimycin Production

The production of Urauchimycin and other antimycins is subject to genetic regulation. A notable example is the wblAso gene. Inactivation of this negative global regulatory gene in Streptomyces somaliensis SCSIO ZH66 led to a significant increase in the production of antimycin-type compounds, including a new derivative, somalimycin, and the known Urauchimycin D. frontiersin.org This upregulation is likely due to the increased expression of biosynthetic genes, such as the antHIJKL cluster, leading to an accumulation of the 3-aminosalicylate starter unit. frontiersin.org This demonstrates that manipulating regulatory genes can be a powerful strategy for enhancing the production of desired secondary metabolites like this compound.

Post-Synthetic Modifications and Tailoring Steps (e.g., C-8 Hydroxyl Acylation)

Following the assembly of the core dilactone ring structure by the NRPS/PKS machinery, a series of post-synthetic modifications and tailoring steps occur to generate the final this compound molecule. These modifications are crucial for the structural diversity observed within the antimycin family. acs.org

A key tailoring reaction is the acylation of the C-8 hydroxyl group. benchchem.com This step is catalyzed by the acyltransferase AntB. beilstein-journals.orgnih.gov The AntB enzyme is responsible for transferring various acyl groups to the C-8 position, contributing significantly to the diversity of antimycin analogues. acs.org In the case of this compound, the C-8 hydroxyl group remains unacylated, a feature that distinguishes it from many other antimycins and influences its biological activity. benchchem.com The presence of a free hydroxyl at C-8, as seen in urauchimycins, is associated with reduced antifungal potency compared to their acylated counterparts. benchchem.com Another tailoring enzyme, AntO, a lipase (B570770) homologue, is involved in the installation of the N-formyl group. wikipedia.org

Mechanistic Investigations of Urauchimycin B S Biological Actions

Inhibition of the Mitochondrial Respiratory Chain and Electron Flow

Urauchimycin B, like other antimycin-type compounds, exerts its biological effects by disrupting the flow of electrons within the mitochondrial respiratory chain. researchgate.netscielo.brijcmas.comresearchgate.net This chain is a series of protein complexes embedded in the inner mitochondrial membrane responsible for generating the bulk of cellular ATP through oxidative phosphorylation.

The primary target of antimycins is the cytochrome b-c1 complex, also known as Complex III. mdpi.comresearchgate.netcellsignal.com this compound's inhibitory action is believed to occur at this complex, where it blocks the transfer of electrons from cytochrome b to cytochrome c1. cellsignal.com This disruption halts the oxidation of ubiquinol (B23937) and interrupts the enzyme's Q-cycle turnover, effectively stopping cellular respiration. cellsignal.com The inhibition at Complex III prevents the establishment of the proton gradient necessary for ATP synthesis, leading to a depletion of the cell's primary energy source. This mechanism is a well-established characteristic of the antimycin class of antibiotics. scielo.brmdpi.com

Modulation of Fungal Morphological Differentiation (e.g., Candida albicans)

A significant aspect of this compound's antifungal activity is its ability to inhibit the morphological differentiation of pathogenic fungi such as Candida albicans. nih.govsci-hub.seamericanchemicalsuppliers.comnih.gov Candida albicans is a dimorphic fungus, meaning it can switch between a yeast-like form and a filamentous, hyphal form. This transition is a key virulence factor, as the hyphal form is associated with tissue invasion and biofilm formation.

Studies have shown that this compound effectively represses this morphological transition in C. albicans. researchgate.net Specifically, Urauchimycins A and B were found to inhibit the morphological differentiation of C. albicans at concentrations up to 10 µg/mL. scielo.brresearchgate.netnih.gov By preventing the switch to the invasive hyphal form, this compound limits the fungus's pathogenic potential. nih.govnih.gov

Identification of Specific Molecular Targets and Downstream Cellular Pathways

The specific molecular target of this compound within the mitochondrial respiratory chain is the cytochrome b-c1 complex (Complex III). mdpi.comresearchgate.net The binding of antimycins to this complex inhibits the oxidation of ubiquinol, a critical step in the electron transport process. cellsignal.com This targeted inhibition leads to several downstream cellular consequences.

The primary downstream effect of halting mitochondrial respiration is the rapid depletion of cellular ATP, leading to an energy crisis within the cell. Furthermore, the disruption of the electron transport chain can lead to the increased production of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components, including DNA, proteins, and lipids.

Research into related antimycins has also suggested potential interactions with other cellular pathways. For instance, some antimycins have been found to bind to and inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. googleapis.com These proteins are often overexpressed in cancer cells and play a crucial role in preventing programmed cell death (apoptosis). By inhibiting these proteins, antimycins can induce apoptosis. googleapis.com While this has been explored for other antimycins, it points to a potential downstream pathway that could be affected by this compound, where the disruption of mitochondrial function triggers apoptotic events. However, the primary and most well-documented mechanism remains the direct inhibition of the mitochondrial respiratory chain. cellsignal.com

Structure Activity Relationship Sar Studies of Urauchimycin B and Its Analogs

Influence of the Branched Side Chain Moiety on Bioactivity

Urauchimycins A and B are distinguished by the presence of a novel branched side chain that contains an odd number of carbon atoms. mdpi.com This structural feature is a deviation from many other antimycin-type antibiotics and is significant for their biological profile. Specifically, Urauchimycin B possesses a (S)-2-((1R,2R)-1,2-dihydroxypropyl)-6-methylheptanoic acid side chain. mdpi.com The nature of this alkyl side chain plays a role in the compound's antifungal activity. ijmcmed.org

Role of Specific Carbon Atoms and Stereochemistry in Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for many pharmaceutical compounds. uou.ac.innih.gov In chiral drugs, different enantiomers can exhibit vastly different pharmacological effects, as one form may fit into a biological target site while its mirror image cannot. nih.gov

For polymyxin (B74138) antibiotics, for example, the enantiomeric forms (made with D-amino acids instead of the natural L-amino acids) show strongly reduced antibacterial activity, highlighting that a specific stereochemical configuration is required for target recognition and action. nih.gov While specific studies focusing exclusively on the stereoisomers of this compound are not extensively detailed in the provided results, the principles of stereochemistry in drug action are well-established. uou.ac.in The efficacy of this compound is dependent on the precise spatial orientation of its functional groups, which is dictated by the chiral centers within its nine-membered dilactone core and its characteristic branched side chain. mdpi.com Any alteration to the stereochemistry at these specific carbon atoms would likely alter the molecule's ability to bind to its target, thereby affecting its efficacy.

Impact of Side-Chain Substitutions (e.g., at C-8 and C-14) on Biological Potency and Selectivity

Modifications to the side chains, particularly at the C-8 and C-14 positions, have a profound impact on the biological potency and selectivity of urauchimycin analogs and other antimycin-type depsipeptides. frontiersin.orgnih.gov

The substitution at the C-8 position is especially critical. A comparative analysis of various antimycin-type compounds reveals that an ester linkage at the C-8 hydroxyl group is crucial for potent inhibition of pro-inflammatory cytokines like IL-5. frontiersin.orgfrontiersin.org Urauchimycin D, which has a free hydroxyl group at C-8, exhibits significantly weaker activity (IC₅₀ > 10 μM) compared to analogs with an acylated C-8 hydroxyl. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org For instance, Urauchimycins A and B, which possess acylated side chains, show lower antifungal activity when the C-8 position has a free hydroxyl group. ijmcmed.org This suggests that the acyl group at C-8 is a key contributor to the molecule's potency.

Furthermore, substitution at the C-14 position on the 3-aminosalicylate ring is also important for bioactivity. The formylation of the amine group at C-14 has been identified as essential for enhancing the inhibition of IL-5. frontiersin.orgfrontiersin.org Compounds lacking this N-formyl group generally show reduced potency. The difference in substitutions at both C-8 and C-14 is thought to be the primary reason for the wide variance in bioactivity observed among closely related antimycin analogs. nih.govfrontiersin.orgfrontiersin.org

Comparative Analysis of Biological Activities Among Urauchimycin Congeners (A, C, D)

The different congeners of urauchimycin exhibit a range of biological activities, which underscores the importance of their structural variations.

Urauchimycin A and B : These compounds, isolated from Streptomyces sp., are noted for their antifungal activity, particularly their ability to inhibit the morphological differentiation of Candida albicans. mdpi.comnih.govijcrbp.com Their activity is attributed to their unique branched side chains. mdpi.com However, it has been noted that the presence of a free hydroxyl group at C-8 in these molecules results in lower antifungal activity compared to some other antimycins. ijmcmed.org

Urauchimycin C and D : In contrast to A and B, urauchimycins C and D were found to be antibiotically inactive against certain bacteria and fungi in agar (B569324) diffusion tests at a concentration of 25 μg per disk. researchgate.net

Urauchimycin D : This congener is structurally characterized by a free hydroxyl group at the C-8 position. frontiersin.orgnih.govfrontiersin.org When tested for anti-inflammatory effects, Urauchimycin D showed very weak inhibition of IL-5 production (IC₅₀ > 10 μM). nih.govfrontiersin.orgfrontiersin.org Its activity was significantly lower than that of USF-19A (IC₅₀ = 0.57 μM), an analog with an isobutyrate moiety at C-8 and a formylated amine at C-14. frontiersin.orgfrontiersin.orgfrontiersin.org This comparison highlights that the absence of the C-8 acyl group is a major reason for the diminished bioactivity of Urauchimycin D. nih.govfrontiersin.org

Table 1: Structural Differences and Bioactivity of Urauchimycin Congeners and Related Analogs

Table of Mentioned Compounds

| Compound Name |

|---|

| Urauchimycin A |

| This compound |

| Urauchimycin C |

| Urauchimycin D |

| USF-19A |

| Somalimycin |

| Kitamycin A |

| Kitamycin B |

| Splenocin B |

| Splenocin J |

| Actinomycin X0β |

| Elaiophylins |

| Forazoline A |

Chemical Synthesis and Derivatization Strategies for Urauchimycin B Research

Total Synthesis Approaches for Antimycin-Type Compounds

The total synthesis of antimycin-type compounds, including Urauchimycin B, presents significant challenges due to the stereochemically complex nine-membered dilactone ring. Various strategies have been developed to construct this core structure and introduce the necessary functional groups.

The table below summarizes key aspects of selected total synthesis approaches for antimycin-type compounds.

| Target Compound | Key Strategy | Overall Yield (%) | Reference |

| (+)-Antimycin A1b | Diastereoselective allylation, MNBA-mediated macrolactonization | 18 | acs.org |

| (+)-Antimycin A3b | TiCl4-mediated asymmetric aldolization | 34.5 | acs.org |

| Splenocin B | Kita-Trost lactonization via an ethoxyvinyl ester intermediate | Not specified | researchgate.net |

These total synthesis strategies provide access to the natural products and also open avenues for the creation of analogs with modified structures for biological evaluation.

Semisynthesis and Analog Generation for Comprehensive SAR Studies

Semisynthesis, which involves the chemical modification of a natural product scaffold, is a powerful tool for generating a diverse range of analogs for structure-activity relationship (SAR) studies. This approach is particularly valuable for complex molecules like this compound, where total synthesis can be lengthy and challenging.

By modifying specific functional groups on the this compound molecule, researchers can probe the importance of these groups for its biological activity. For example, a series of antimycin A analogues were synthesized by modifying the salicylic (B10762653) acid moiety while keeping the natural dilactone-ring moiety fixed. researchgate.net These studies helped to elucidate the structural requirements of the salicylic acid portion for inhibitory action against the cytochrome bc1 complex. researchgate.net

In another study, the biosynthesis of UK-2A, a related antimycin-type compound, was reconstituted in vitro. researchgate.net This allowed for the introduction of diverse substituted salicylic acids into the dilactone scaffold, leading to the generation of 14 novel deacyl UK-2A analogues. researchgate.net This chemo-biosynthetic approach provides an efficient way to explore the chemical space around the salicylic acid head group.

The generation of analogs through semisynthesis can target various parts of the molecule, including:

The N-formylamino salicylic acid moiety: Modifications to the aromatic ring or the formyl group can reveal their importance for target binding.

The alkyl side chains: Altering the length and branching of the alkyl chains at C-7 and C-8 can impact the compound's lipophilicity and interaction with biological membranes.

The dilactone core: While more synthetically challenging, modifications to the ring itself can provide fundamental insights into the required conformation for activity.

These SAR studies are crucial for identifying the key pharmacophoric elements of this compound and for designing new analogs with improved potency and selectivity.

Chemoenzymatic Synthesis Methodologies for Complex Natural Products

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry to construct complex molecules. jocpr.comnih.gov This approach is increasingly being applied to the synthesis of natural products, offering advantages in terms of efficiency, selectivity, and milder reaction conditions. jocpr.comacs.org

Enzymes, such as oxidoreductases, dehydrogenases, and oxygenases, can perform highly specific transformations, including oxidation, reduction, and hydroxylation reactions, on complex molecular scaffolds. jocpr.comnih.gov For instance, flavin-dependent monooxygenases (FDMOs) have been used for the hydroxylative dearomatization of resorcinol (B1680541) compounds, a key step in the synthesis of certain natural products. acs.org

In the context of antimycin-type compounds, chemoenzymatic strategies could be employed to:

Perform late-stage functionalization: Enzymes can selectively modify the complex core structure of this compound, allowing for the generation of analogs that would be difficult to access through purely chemical means. nih.gov

Utilize biosynthetic enzymes: The enzymes involved in the natural biosynthetic pathway of this compound could be harnessed in vitro to produce the core scaffold or to append different side chains. uni-bayreuth.dersc.org

The integration of biocatalysis with synthetic chemistry holds significant promise for the efficient and sustainable production of this compound and its analogs, facilitating further biological and medicinal chemistry investigations. nih.gov

Derivatization Protocols for Analytical Characterization and Functional Probing (e.g., Marfey's analysis)

Chemical derivatization plays a critical role in the structural elucidation and analysis of natural products like this compound. These protocols modify the analyte to improve its properties for specific analytical techniques or to determine certain structural features.

Marfey's Analysis: A key application of derivatization in the study of antimycin-type compounds is the determination of the absolute configuration of amino acid residues. Marfey's analysis is a widely used method for this purpose. rsc.orgescholarship.orgnih.gov The process involves the following steps:

Hydrolysis: The natural product is hydrolyzed under acidic conditions (e.g., 6N HCl) to break the amide and ester bonds and release the constituent amino and hydroxy acids. escholarship.orgnih.gov

Derivatization: The resulting hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). nih.gov This reagent reacts with the primary amine of the amino acid to form a diastereomeric derivative.

Chromatographic Separation: The diastereomeric derivatives are then separated and analyzed by high-performance liquid chromatography (HPLC). nih.gov By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized with Marfey's reagent, the absolute configuration of the amino acid in the original molecule can be determined. nih.gov

This method was used to confirm the L-configuration of the threonine moiety in splenocins, which are structurally related to urauchimycins. nih.gov

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): For analysis by GC-MS, polar functional groups such as carboxylic acids, alcohols, and amines often require derivatization to increase their volatility and thermal stability. gcms.czjfda-online.com Common derivatization techniques include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert active hydrogens on hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters. gcms.czmdpi.com

Acylation: This involves the introduction of an acyl group, often using reagents like fluorinated anhydrides, to derivatize alcohols, phenols, and amines. jfda-online.com

Esterification: Carboxylic acids can be converted to their more volatile ester derivatives using reagents like boron trifluoride in an alcohol. researchgate.net

These derivatization protocols are essential for the detailed structural characterization of this compound and for the analysis of its metabolic fate and interactions with biological systems.

Advanced Analytical Techniques for Urauchimycin B Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

The definitive structure of Urauchimycin B has been established through the application of a suite of spectroscopic techniques, including two-dimensional nuclear magnetic resonance (2D NMR), ultraviolet (UV) spectroscopy, and mass spectrometry (MS).

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores. sci-hub.seijpsjournal.com The UV spectrum of a compound is determined by the presence of functional groups that absorb light in the ultraviolet and visible regions. ijpsjournal.com For this compound and its analogs, UV spectroscopy can help confirm the presence of the 3-formamidosalicylate moiety, a common chromophore in antimycin-type compounds. snu.ac.kr This technique is often used in conjunction with chromatography as a detection method. sci-hub.se

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. chromatographyonline.comsemanticscholar.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the structure of the molecule by showing how it breaks apart. chromatographyonline.comcore.ac.uk This information, combined with data from NMR, is essential for the complete structural elucidation of complex natural products like this compound. nih.govsemanticscholar.orguib.no

Table of Spectroscopic Data for Urauchimycin Analogs

| Compound | Molecular Formula | Mass Spectrometry Data (m/z) | Key NMR Correlations | Reference |

| Urauchimycin D | C₁₈H₂₂N₂O₈ | [M+H]⁺ at 395.1441 | HMBC correlations confirmed the structure. | researchgate.netfrontiersin.org |

| Somalimycin | Not specified | Not specified | HMBC correlations from H-22 to C-14 and NH-21 to C-22. | frontiersin.org |

| USF-19A | Not specified | Not specified | Resembles somalimycin with a formyl group at C-14. | frontiersin.org |

Chromatographic Methods for Isolation, Purity Assessment, and Quantification

Chromatographic techniques are indispensable for the isolation of this compound from complex mixtures, the assessment of its purity, and its quantification in various matrices.

Flash Chromatography: Flash chromatography is a rapid and efficient method for the preparative separation of compounds. solubilityofthings.comchromatographydirect.com It is often the initial step in the purification process, used to separate the crude extract of a microbial fermentation into fractions. nih.govsolubilityofthings.comrochester.edu The separation is based on the differential partitioning of compounds between a stationary phase (commonly silica (B1680970) gel) and a mobile phase. solubilityofthings.com For the isolation of this compound, a silica gel column is typically eluted with a gradient of solvents, such as n-hexane and ethyl acetate (B1210297). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both purification and analysis. sepscience.com In the context of this compound, preparative HPLC can be used to obtain highly pure samples of the compound from fractions obtained by flash chromatography. nih.gov Analytical HPLC, often coupled with a UV detector, is used to assess the purity of the isolated compound. sepscience.com The purity is determined by the presence of a single, sharp peak in the chromatogram. sepscience.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govwaters.com This technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures. europa.eu For this compound, LC-MS can be used to confirm the presence of the compound in a sample, assess its purity by detecting co-eluting impurities with different mass-to-charge ratios, and quantify its concentration. researchgate.netnih.govnih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC-MS/MS offers even greater speed, resolution, and sensitivity compared to conventional LC-MS. mdpi.comdiva-portal.orgnih.govdndi.org This makes it a powerful tool for the quantitative analysis of this compound, even at very low concentrations. mdpi.comdiva-portal.orgdndi.org The use of multiple reaction monitoring (MRM) in MS/MS provides high specificity for quantification by monitoring specific precursor-to-product ion transitions for the target analyte. nih.govmdpi.com This method is particularly valuable for pharmacokinetic studies or for detecting trace amounts of the compound in environmental or biological samples. nih.govnih.govshimadzu.eu

Table of Chromatographic Methods for this compound and Related Compounds

| Technique | Purpose | Stationary Phase | Mobile Phase Example | Reference |

| Flash Chromatography | Isolation | Silica gel 60 | n-hexane/Ethyl acetate gradient | nih.gov |

| Preparative TLC | Further purification | Not specified | n-hexane/Ethyl acetate (7:3) | nih.gov |

| Preparative HPLC | Final purification | VP 250/10 NUCLEOSIL 120-5 C18 | Acetonitrile (B52724)/water/acetic acid (50:50:0.01) | nih.gov |

| LC-MS | Identification and Purity | Not specified | Not specified | researchgate.net |

| UHPLC-MS/MS | Quantification | Acquity UPLC HSS-T3 | Water and methanol (B129727) with 0.01% acetic acid | mdpi.com |

Hyphenated Techniques in this compound Analysis

The combination of separation and spectroscopic techniques, known as hyphenated techniques, provides a powerful approach for the comprehensive analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As previously mentioned, LC-MS/MS is a cornerstone for the sensitive and selective quantification of this compound. nih.govnih.govshimadzu.eu The initial chromatographic separation resolves this compound from other components in the sample, and the subsequent MS/MS detection provides a high degree of certainty in its identification and quantification. nih.govnih.govshimadzu.eu The development of multi-analyte methods allows for the simultaneous detection of this compound and other related antibiotics. europa.eu

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples liquid chromatography with NMR spectroscopy, allowing for the structural elucidation of compounds in a mixture without the need for prior isolation. ijarsct.co.in This technique is particularly useful for analyzing complex natural product extracts where the isolation of individual components can be challenging. ijarsct.co.in While specific applications to this compound are not extensively documented, the principles of LC-NMR are highly applicable for the de-replication and structural characterization of novel antimycin analogs from microbial sources. ijarsct.co.in

Advanced Mass Spectrometry for Molecular Networking and Spatial Distribution Analysis

Recent advancements in mass spectrometry have opened up new avenues for studying natural products like this compound, including the exploration of their roles in microbial interactions and their distribution within biological systems.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS): MALDI IMS is a powerful imaging technique that allows for the visualization of the spatial distribution of molecules directly in biological samples, such as tissue sections or microbial colonies. mpi-bremen.denih.govgu.sescilifelab.se This technique has been used to study the chemical interactions between bacteria and fungi, revealing the localization of antibiotics at the zone of inhibition. core.ac.ukresearchgate.net For example, MALDI IMS has been employed to visualize the distribution of antimicrobials produced by bacteria associated with fungus-growing ants, providing insights into the ecological roles of these compounds. core.ac.ukresearchgate.net This approach could be applied to visualize the production and distribution of this compound in its native microbial environment. scispace.com

MS/MS Molecular Networking: MS/MS molecular networking is a bioinformatics approach that organizes and visualizes large MS/MS datasets based on the similarity of fragmentation patterns. nih.gov Structurally related molecules tend to have similar fragmentation spectra and are therefore clustered together in a molecular network. nih.gov This technique is invaluable for the dereplication of known compounds and the discovery of new natural products within complex mixtures. nih.govresearchgate.net It has been successfully used to identify families of antibiotics, such as actinomycins and elaiophylins, in microbial interaction studies. core.ac.ukresearchgate.net Molecular networking could be a powerful tool for identifying novel Urauchimycin analogs in microbial extracts. researchgate.net

Table of Advanced Mass Spectrometry Techniques

| Technique | Principle | Application to this compound and Analogs | Reference |

| MALDI IMS | Visualizes spatial distribution of molecules in a sample. | Studying the role of Urauchimycins in microbial interactions by showing their location. | core.ac.ukmpi-bremen.denih.govgu.sescilifelab.seresearchgate.net |

| MS/MS Molecular Networking | Organizes MS/MS data based on fragmentation similarity to identify related compounds. | Dereplication of known Urauchimycins and discovery of new analogs in complex mixtures. | core.ac.ukresearchgate.netnih.govresearchgate.net |

Preclinical Research and Potential Biotechnological Applications of Urauchimycin B

Efficacy Spectrum Against Fungal Pathogens

Urauchimycin B has demonstrated significant antifungal properties, particularly against various Candida species, positioning it as a compound of interest in the search for new antifungal agents. nih.govnih.gov Isolated from Streptomyces sp. TD025, an actinobacterium associated with Trachymyrmex ants, this compound has shown a broad spectrum of activity. nih.govantwiki.org

In a notable study, this compound was evaluated for its antifungal activity against several medically important Candida species. The compound effectively inhibited the growth of all tested Candida species, with minimum inhibitory concentration (MIC) values comparable to the established antifungal drug nystatin. nih.gov This broad-spectrum activity suggests its potential for medical applications. nih.govijcmas.com For instance, this compound has been shown to repress the morphological differentiation of Candida albicans at a concentration of 10 µg/mL. ijcmas.com

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various Candida species as reported in a key study.

| Fungal Strain | This compound MIC (µg/mL) | Nystatin MIC (µg/mL) |

| C. albicans ATCC 10231 | 2 | 2 |

| C. albicans ATCC 90028 | 2 | 1 |

| C. dubliniensis CD 36 | 2 | 2 |

| C. glabrata ATCC 2001 | 2 | 2 |

| C. krusei ATCC 6258 | 2 | 3 |

| C. parapsilosis ATCC 22019 | 2 | 1 |

| C. tropicalis ATCC 750 | 2 | 4 |

Data sourced from a study on the anti-Candida properties of urauchimycins. nih.gov

It is important to note that while this compound shows promise, its congeners, Urauchimycin C and D, did not exhibit inhibitory action against C. albicans. ijcmas.com This highlights the specific structural requirements for the antifungal activity within the urauchimycin family.

Activity Against Bacterial Strains

The primary focus of research on this compound has been its antifungal properties. However, some studies have touched upon the activity of related compounds against bacteria. For instance, while this compound's direct activity against a wide range of bacteria is not extensively documented in the provided context, the broader class of antimycins, to which it belongs, has been investigated. ijcmas.com

Notably, research on other antimycin-type depsipeptides has shown activity against various bacteria. researchgate.net For example, some antimycins have demonstrated activity against Bacillus subtilis. nih.gov In contrast, Urauchimycins C and D were found to be inactive against certain bacteria in agar (B569324) diffusion tests. researchgate.net

There is no specific information in the provided search results detailing the activity of this compound against Clostridioides difficile. The provided information on C. difficile focuses on other antibiotics like tiacumicins, vancomycin, and ibezapolstat. nih.govnih.govemcrit.org

Evaluation as a Lead Compound for Novel Antifungal Agent Development

This compound's potent and broad-spectrum antifungal activity, especially against clinically relevant Candida species, makes it a compelling lead compound for the development of new antifungal drugs. nih.govijcmas.com Its efficacy, which is comparable to the existing antifungal nystatin, underscores its potential. nih.gov The urgent need for new antifungal agents to combat increasing drug resistance further elevates the importance of exploring compounds like this compound. nih.govijcmas.com

The development of novel antifungal agents often involves identifying natural products with strong inhibitory action and low toxicity. biomedres.us While antimycins as a class were previously used in human medicine, their application was halted due to side effects associated with their mechanism of action, which involves inhibiting the mitochondrial respiratory chain. ijcmas.com However, the current landscape of limited antifungal options necessitates a re-evaluation of such compounds. ijcmas.com Further investigation into the toxicity of this compound is crucial to determine its viability as a therapeutic agent for human and animal use. ijcmas.com

The discovery of this compound from a unique ecological niche—the symbiosis between ants and microbes—also suggests that such environments are promising sources for novel bioactive metabolites. nih.govresearchgate.net

Ecological Role and Significance in Microbial Symbiotic Systems

This compound is a naturally occurring compound produced by actinobacteria, specifically Streptomyces species, found in association with fungus-growing ants of the Trachymyrmex genus. nih.govantwiki.org This symbiotic relationship is a key aspect of its ecological significance. thieme-connect.com

In these ant-microbe associations, the actinobacteria reside on the ants' integument and produce antimicrobial compounds. nih.gov These compounds are believed to play a defensive role, protecting the ants' fungal cultivar from parasitic fungi like Escovopsis sp. nih.gov The production of antifungal compounds by these symbiotic bacteria is not limited to combating specific parasites; they also show activity against other fungal species, as demonstrated by the efficacy of this compound against Candida. nih.govresearchgate.net

The discovery of this compound and other bioactive molecules from actinobacteria associated with attine ants highlights the largely untapped potential of insect-microbe symbioses as a source for new drug discovery. nih.govantwiki.org These associations represent a co-evolutionary arms race, driving the production of potent and specific antimicrobial agents. researchgate.net The study of these ecological interactions can therefore provide valuable leads for compounds with potential pharmaceutical applications. antwiki.orgthieme-connect.com

Future Research Directions and Challenges in Urauchimycin B Studies

In-depth Elucidation of Remaining Biosynthetic Pathway Details

The biosynthesis of Urauchimycin B, like other antimycins, is a complex process. Although it's known to be produced by Streptomyces species, the specific enzymatic steps and regulatory networks governing its formation are not fully understood. mdpi.comnih.govdoi.org Urauchimycins are notable for being the first antimycin-type antibiotics discovered to possess a branched side chain with an odd number of carbons. mdpi.comnih.gov This unique structural feature suggests a novel biosynthetic mechanism that diverges from that of other known antimycins.

Future research should focus on:

Identifying and Characterizing Key Enzymes: Techniques like genome mining and gene knockout experiments can help identify the complete biosynthetic gene cluster (BGC) responsible for this compound production. helsinki.finih.gov Characterizing the function of each enzyme within the cluster will provide a detailed roadmap of the biosynthetic pathway.

Elucidating Unique Tailoring Steps: The formation of the distinctive branched side chain is a key area of interest. doi.org Identifying and characterizing the specific tailoring enzymes responsible for this modification will be a significant step forward.

Development of Advanced Synthetic Strategies for Enhanced Production and Analog Discovery

Currently, this compound is obtained through fermentation of producing strains, a process that can be inefficient and difficult to scale. nih.govnih.gov The development of robust synthetic and semi-synthetic strategies is essential for both increasing the supply of this compound for further research and for creating novel analogs with improved properties.

Challenges and future directions include:

Total Synthesis: Developing an efficient and stereoselective total synthesis of this compound would provide a reliable source of the compound and open the door for the creation of structurally diverse analogs. numberanalytics.comunito.it This is a significant challenge due to the molecule's complex stereochemistry.

Combinatorial Biosynthesis: By manipulating the biosynthetic gene cluster, it may be possible to generate novel Urauchimycin analogs. oup.com This could involve swapping domains of the PKS/NRPS enzymes or introducing new tailoring enzymes.

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic precursors could lead to the incorporation of these molecules into the Urauchimycin scaffold, resulting in the production of new derivatives. oup.com

Comprehensive Characterization of Specific Molecular Targets and Off-Targets

While antimycins are generally known to inhibit the mitochondrial respiratory chain, the specific molecular targets of this compound have not been definitively identified. scielo.br Understanding its precise mechanism of action is critical for predicting its efficacy and potential toxicity.

Key research areas include:

Target Identification: Utilizing techniques such as chemical proteomics and affinity-based probes can help to identify the direct binding partners of this compound within the cell. frontiersin.org

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical studies will be needed to elucidate how this compound modulates its function.

Off-Target Profiling: It is equally important to identify any off-target interactions, as these can contribute to unwanted side effects. ijcmas.com Comprehensive profiling against a panel of cellular targets will be necessary.

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combining this compound with other therapeutic agents could lead to enhanced efficacy and potentially overcome drug resistance. elifesciences.orgumn.edu The potential for synergistic interactions is a promising area of research.

Future studies should explore:

Combination Screening: High-throughput screening of this compound in combination with a library of known antifungal and anticancer agents could identify synergistic or additive interactions. elifesciences.orgwikipedia.org

Mechanism of Synergy: For any identified synergistic combinations, it will be important to understand the underlying molecular mechanisms. This could involve complementary mechanisms of action or one drug enhancing the activity of the other.

In Vivo Validation: Promising synergistic combinations identified in vitro will need to be validated in animal models of disease.

Exploration of Novel Biological Activities Beyond Known Antimicrobial Properties

Initial studies have focused on the antifungal properties of this compound, particularly against Candida albicans. nih.govnih.gov However, given the diverse biological activities of other antimycin-class compounds, it is likely that this compound possesses other therapeutic properties. doi.orgmdpi.com

Areas for future exploration include:

Anticancer Activity: Many natural products from marine actinomycetes exhibit cytotoxic activity against cancer cell lines. mdpi.comfrontiersin.org this compound should be screened against a panel of cancer cell lines to assess its potential as an anticancer agent.

Antiviral and Antiparasitic Activity: The broad bioactivity of related compounds suggests that this compound may also have antiviral or antiparasitic properties that have yet to be explored. mdpi.com

Enzyme Inhibition: Screening this compound against a panel of therapeutically relevant enzymes could uncover novel inhibitory activities. mdpi.com

Addressing Production Scale-Up and Sustainability for Research and Potential Applications

A major hurdle for the development of many natural products is the difficulty in producing sufficient quantities for preclinical and clinical studies. doi.org Addressing the challenges of scaling up this compound production is critical for its future development.

Key challenges and strategies include:

Fermentation Optimization: Optimizing the fermentation conditions of the producing Streptomyces strain, including media composition, temperature, and aeration, can significantly increase yields. The use of elicitors, such as lanthanum chloride (LaCl₃), has also been shown to induce or enhance the production of antimycin-type compounds. frontiersin.org

Heterologous Expression: Cloning the this compound biosynthetic gene cluster into a high-producing, genetically tractable host organism could provide a more reliable and scalable production platform. doi.org

Sustainable Sourcing: As the original source of this compound was a marine sponge, ensuring a sustainable supply of the producing organism or developing alternative production methods is crucial to avoid environmental impact. mdpi.comnih.gov

Q & A

Q. What experimental techniques are essential for structural elucidation of Urauchimycin B?

this compound’s structural complexity, including its branched side chain and stereochemistry, requires a combination of high-resolution mass spectrometry (HR-MS) for molecular formula confirmation and nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY, HSQC, HMBC) to resolve its planar structure and stereochemical configuration . Ultraviolet (UV) spectroscopy and chromatographic retention time comparisons are also critical for preliminary identification .

Q. What standard protocols are recommended for isolating this compound from Streptomyces cultures?

Isolation typically involves fermentation of Streptomyces strains (e.g., S. albidoflavus VY46) under optimized conditions (pH 7, 28°C, 2.5% salinity) . Post-fermentation, liquid-liquid extraction with ethyl acetate or methanol, followed by chromatographic purification (e.g., silica gel column chromatography, HPLC), is used. Purity validation requires ≥95% homogeneity via HPLC-UV or LC-MS .

Q. What is the primary antifungal mechanism of this compound?

this compound inhibits mitochondrial electron transport by binding to Complex III (cytochrome bc₁ complex), disrupting ATP synthesis and inducing oxidative stress in fungal pathogens like Candida albicans. This mechanism is shared with antimycin-class compounds, with bioactivity observed at concentrations ≥10 µg/ml .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from strain-specific variations in fungal susceptibility, differences in assay conditions (e.g., pH, temperature), or impurities in compound preparations. To address this:

Q. What strategies optimize fermentation conditions to enhance this compound yield?

Yield optimization involves:

- Screening carbon/nitrogen sources (e.g., glucose vs. glycerol).

- Adjusting aeration rates and agitation speeds in bioreactors.

- Employing metabolic engineering to upregulate biosynthetic gene clusters (e.g., urm genes).

- Monitoring secondary metabolite production via LC-MS during growth phase transitions .

Q. How do structural modifications in Urauchimycins A, C, and D affect their bioactivity compared to this compound?

Comparative studies reveal that:

- Urauchimycin A (C21H28N2O8) shows reduced activity due to shorter alkyl side chains.

- Urauchimycins C/D (isolated from marine sediments) exhibit broader-spectrum activity, likely due to hydroxyl group variations.

- Quantitative structure-activity relationship (QSAR) modeling can predict critical functional groups for target binding .

Q. What are the key challenges in synthesizing this compound de novo?

Challenges include:

- Achieving stereochemical fidelity at C-3 and C-7 positions.

- Constructing the 15-membered dilactone ring via macrolactonization.

- Introducing the branched 2-methylbutyl side chain without racemization. Modular synthesis approaches and asymmetric catalysis are under investigation .

Methodological Recommendations

- Reproducibility : Document experimental protocols in line with Beilstein Journal of Organic Chemistry guidelines, including strain accession numbers, solvent grades, and instrument calibration details .

- Data Interpretation : Use statistical tools (e.g., ANOVA for bioassay triplicates) and address uncertainties in spectral data (e.g., signal-to-noise ratios in NMR) .

- Literature Review : Prioritize primary sources (e.g., Journal of Antibiotics) over reviews to avoid citation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.